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Quinolinium sulfate salt

Cat. No.: B8113599
M. Wt: 356.4 g/mol
InChI Key: HEYHFHLPRYIXBB-UHFFFAOYSA-N
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Description

Significance of Quinolinium Salts in Contemporary Chemical Sciences

Quinolinium salts are of considerable significance in modern chemistry due to their versatile applications as intermediates and core structures in the synthesis of complex molecules. acs.orgthieme-connect.com These salts are frequently found in the structures of natural products, particularly alkaloids, and a wide array of biologically active compounds. thieme-connect.combenthamdirect.comresearchgate.net Their importance is underscored by their role as efficient and stable intermediates in parallel synthesis, a technique used to create large libraries of related compounds for screening. acs.org The activation of the quinoline (B57606) ring as a quinolinium salt facilitates reactions such as N-arylation and nucleophilic additions, enabling the diversification of the molecular structure. acs.org

In synthetic organic chemistry, quinolinium salts are valuable precursors for constructing quinoline-fused polyheterocycles, a task that is often challenging. thieme-connect.comresearchgate.net Many reactions involving these salts are operationally simple, atom-efficient, and environmentally benign. thieme-connect.comthieme-connect.com Beyond their role in synthesis, quinolinium derivatives are explored in materials science for their unique optical and electronic properties. researchgate.net Their broad utility has established them as a cornerstone in the development of new pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgbenthamdirect.com

Overview of Research Domains Pertaining to Quinolinium Sulfate (B86663) Salt

Research pertaining to quinolinium sulfate salt spans several specialized domains, leveraging the unique properties conferred by the quinolinium cation and the sulfate anion.

Organic Synthesis and Catalysis: Quinoline sulfate is utilized as a commercially available, metal-free photocatalyst. researchgate.net For instance, it has been successfully employed in the aerobic hydroxylation of benzene (B151609) to phenol, presenting a greener alternative to traditional metal-based catalysts. researchgate.net Specific derivatives, such as 1-methyl-4-chloro-3-(benzylthio)quinolinium methyl sulfate, are synthesized to create novel sulfur-containing quinolinium compounds, which are then investigated for further chemical transformations and biological activities. mdpi.com

Medicinal Chemistry and Pharmaceutical Development: The sulfate salt form is often preferred in pharmaceutical development to improve the properties of a parent compound, such as water solubility. google.comjustia.com Various quinolinium sulfate derivatives have been synthesized and investigated for a range of biological activities. Research has explored their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai For example, 1-Methyl-4-chloro-3-(benzylthio)quinolinium methyl sulfate was synthesized as part of a study to develop new antimicrobial agents. mdpi.comnih.gov Patents have been filed for novel quinolinium salts, with sulfate being a preferred counterion, for their potential to inhibit the growth of cancer cells. justia.comgoogle.com

Materials Science and Biological Imaging: Certain quinolinium sulfate compounds exhibit unique photophysical properties, making them suitable for applications in fluorescence microscopy, spectroscopy, and biological imaging. ontosight.ai An example is 6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium methyl sulphate, which is studied for its potential use as a fluorescent dye to visualize cellular structures and monitor biological processes. ontosight.ai These properties are also being harnessed for the development of advanced sensing and diagnostic tools. ontosight.ai

Scope and Objectives of Academic Inquiry

The academic and industrial inquiry into this compound is driven by a set of clear objectives aimed at harnessing its chemical potential. A primary goal is the development of novel, efficient, and sustainable synthetic methodologies. thieme-connect.comthieme-connect.com This includes creating complex heterocyclic structures for pharmaceutical and material science applications and exploring the use of quinolinium sulfate as an accessible, metal-free photocatalyst in green chemistry. researchgate.net

A significant area of investigation focuses on medicinal chemistry, with the objective of synthesizing and identifying new quinolinium sulfate derivatives with potent biological activities. benthamdirect.comresearchgate.net Researchers aim to establish clear structure-activity relationships to design compounds with improved efficacy against various diseases, including bacterial infections and cancer. ontosight.aimdpi.comnih.gov Improving the pharmaceutical properties of these compounds, such as solubility and stability through the formation of sulfate salts, is a key objective in their development as potential drug candidates. google.comjustia.com

Furthermore, research aims to explore and optimize the unique photophysical properties of specific quinolinium sulfate salts. ontosight.ai The objective is to develop sensitive and reliable fluorescent probes for biological imaging, as well as advanced materials for sensing and diagnostic applications. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂O₄S nih.gov
Molecular Weight 356.4 g/mol nih.gov
Monoisotopic Mass 356.08307817 Da nih.gov
Topological Polar Surface Area 117 Ų nih.gov
Heavy Atom Count 25 nih.gov

Table 2: Examples of Quinolinium Sulfate Derivatives in Research

Compound NameResearch DomainKey Finding/ApplicationReference(s)
Quinoline sulfatePhotocatalysisActs as a metal-free photocatalyst for the aerobic hydroxylation of benzene to phenol. researchgate.net
1-Methyl-4-chloro-3-(benzylthio)quinolinium methyl sulfateOrganic Synthesis, Medicinal ChemistrySynthesized to create novel sulfur-containing quinolinium derivatives with potential antimicrobial activity. mdpi.com
Pyrvinium sulfateMedicinal ChemistryA specific sulfate salt of a complex quinolinium compound investigated for anticancer properties. google.com
6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium methyl sulphateMaterials Science, Biological ImagingPossesses photophysical properties making it useful for fluorescence microscopy and sensing applications. ontosight.ai
Quinolinium, 6-ethoxy-1,2-dimethyl-, methyl sulfate (1:1)Medicinal ChemistryStudied for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O4S B8113599 Quinolinium sulfate salt

Properties

IUPAC Name

quinolin-1-ium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYHFHLPRYIXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[NH+]2.C1=CC=C2C(=C1)C=CC=[NH+]2.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinolinium Sulfate Salt and Derivatives

Quaternization Reactions and N-Alkylation Protocols

N-alkylation is the cornerstone of quinolinium salt synthesis. This process involves the direct alkylation of the quinoline (B57606) nitrogen, leading to the formation of a positively charged quaternary ammonium (B1175870) center.

The most common method for preparing quinolinium salts is the N-alkylation of quinoline with an appropriate alkylating agent. This reaction, a form of quaternization, transforms the tertiary amine of the quinoline ring into a quaternary ammonium salt. mdpi.comnih.gov A universal method involves reacting pure quinoline with an alkylating agent, such as a 1-bromoalkane, in a solvent like dry ethanol. mdpi.com The mixture is typically refluxed for an extended period, for example, 40 hours, to ensure the reaction goes to completion. mdpi.com Following the reaction, the solvent is evaporated, and the crude product can be purified by recrystallization from a solvent like ether. mdpi.com

Alkylating agents are varied and can include alkyl halides (e.g., 1-bromoalkanes), dimethyl sulfate (B86663), alkyl triflates, and alkyl tosylates. mdpi.commdpi.comgoogle.com For instance, 1-methyl-4-chloro-3-(benzylthio)quinolinium methyl sulfate is synthesized by N-alkylating 4-chloro-3-(benzylthio)quinoline with dimethyl sulfate. mdpi.comnih.gov This reaction proceeds effectively at 80°C, yielding the desired product. mdpi.com Microwave-assisted synthesis has also been employed as a modern technique to produce quinolinium salts with high yields and reduced reaction times. mdpi.com For example, the reaction of lepidine with iodomethane (B122720) in a microwave reactor at 130°C for 5 minutes results in a 98% yield of 1,4-dimethylquinolinium iodide. mdpi.com

Research into the synthesis of a series of N-alkylquinolinium salts has demonstrated a clear relationship between the length of the appended alkyl chain and the reaction yield. Generally, a decrease in synthetic yield is observed as the length of the alkyl chain increases. mdpi.commmsl.cz This trend has been systematically studied for quinolinium salts with alkyl chains ranging from C8 to C20. mdpi.com

For instance, in the synthesis of N-alkylquinolinium bromides from quinoline and 1-bromoalkanes, the yield for the C8 derivative was reported to be the highest, while yields for longer chain derivatives (C12, C14, C16, C18, C20) progressively decreased. mdpi.commmsl.cz This effect is likely due to steric hindrance and potential differences in the reactivity of the longer-chain alkyl bromides. The physical properties, such as melting points, also vary with the alkyl chain length. mdpi.commmsl.cz

Below is a data table summarizing the reported yields and melting points for a series of N-alkylquinolinium salts, illustrating the impact of the alkyl chain length.

CompoundSide Alkyl Chain (R)Yield (%)Melting Point (°C)
3C89146-48
4C107840-42
5C126958-60
6C146264-66
7C165772-74
8C185180-82
9C204586-88
Data sourced from studies on quinolinium and isoquinolinium salt synthesis. mdpi.commmsl.cz

A specialized application of N-alkylation is its use in intramolecular reactions to construct complex architectures, such as spiro quinolinium salts. clockss.org These novel compounds feature a spirocyclic center connecting two quinolinium moieties. The synthesis is achieved in a multi-step process that culminates in a key intramolecular N-alkylation step. clockss.org

The synthesis begins with the alkylation of diethyl malonate using 2-chloromethylquinoline hydrochloride. clockss.org The resulting diester is then reduced, typically with lithium aluminum hydride (LAH), to afford a diol intermediate. clockss.org The crucial step involves converting the diol into a more reactive species that can undergo intramolecular cyclization. Treatment of the diol with phosphorus tribromide (PBr3) in refluxing toluene (B28343) facilitates the formation of the desired spiro bis-quinolinium salt in good yield. clockss.org This final step proceeds via an intramolecular N-alkylation, where the newly formed alkyl bromide moieties react with the nitrogen atoms of the quinoline rings within the same molecule to form the spirocyclic structure. clockss.org

Advanced Synthetic Approaches

Beyond direct N-alkylation, more sophisticated methods have been developed to assemble the core quinolinium structure, which can subsequently be quaternized. These include multicomponent reactions and specialized syntheses for incorporating heteroatoms like sulfur.

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular scaffolds from simple starting materials in a single step. beilstein-journals.org The Povarov reaction, a type of [4+2] cycloaddition, is a notable MCR used to synthesize tetrahydroquinoline derivatives. beilstein-journals.org This reaction typically involves the interaction of an aniline (B41778), an aldehyde, and an activated olefin under acid catalysis. beilstein-journals.org The resulting tetrahydroquinoline scaffold can then be oxidized to the fully aromatic quinoline system. beilstein-journals.org Oxidizing agents such as manganese dioxide have proven effective for this transformation, providing the corresponding quinolines in high yields. beilstein-journals.org

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR). This reaction can be employed for the synthesis of quinoline-based peptides. preprints.org For example, the Ugi-4CR of a 2-methoxyquinoline-3-carbaldehyde (B138735) derivative, an aniline derivative, cyclohexyl isocyanide, and lipoic acid under microwave irradiation produces complex quinoline structures in excellent yields. preprints.org These MCR strategies provide rapid access to highly functionalized quinoline cores, which are precursors for the synthesis of quinolinium salts.

Specific synthetic routes have been established for incorporating sulfur atoms into the quinolinium structure. mdpi.com One direct method involves the N-alkylation of a pre-existing sulfur-containing quinoline. For example, 1-methyl-4-chloro-3-(benzylthio)quinoline methyl sulfate is obtained by reacting 4-chloro-3-(benzylthio)quinoline with dimethyl sulfate as the alkylating agent. mdpi.comnih.gov This reaction proceeds smoothly at elevated temperatures (60-80°C) to afford the target quinolinium salt with a quantitative yield. mdpi.com

More elaborate methods involve building the sulfur functionality onto the quinoline ring system. A novel approach starts with the cleavage of the dithiine ring in 5,12-(dimethyl)-thioquinantrenium bis-chloride using sodium hydrosulfide. mdpi.comnih.gov This reaction yields 1-methyl-3-mercaptoquinoline-4(1H)-thione. mdpi.comnih.gov This intermediate, containing both thiol and thione groups, serves as a versatile platform for synthesizing a series of sulfide (B99878) and disulfide derivatives of quinolinium salts through subsequent reactions. mdpi.comnih.gov Additionally, sulfur-based pyridinium (B92312) and quinolinium 1,4-zwitterionic thiolates have been synthesized and used in formal cycloaddition reactions to create a variety of sulfur-containing heterocyclic systems. researchgate.net

Preparation of Quinolinium Salt-Based Ionic Liquids

The synthesis of quinolinium salt-based ionic liquids (ILs) is a well-established field, primarily involving the quaternization of the quinoline nitrogen atom. A common and straightforward method is the N-alkylation of quinoline with an appropriate alkyl halide. This two-step process typically begins with the N-alkylation, followed by a counter-ion (anion) exchange to yield the desired ionic salt. For instance, quinoline can be reacted with alkyl halides of varying chain lengths (e.g., C2, C5, C7) to form the corresponding N-alkylquinolinium halide salts. The choice of halide can influence the reaction time, with alkyl iodides generally reacting faster than alkyl bromides due to the better leaving group characteristics of iodide.

The identity of both the cation and the anion are crucial in determining the final properties of the ionic liquid. Researchers have prepared a variety of quinolinium salts by combining long-chain N-alkylquinolinium cations (with alkyl chains ranging from C12 to C22) with anions such as dodecyl sulfate, tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻). jocpr.com The use of an alkyl sulfate anion, such as dodecyl sulfate, can lead to the formation of ionic liquid crystals with distinct thermal behaviors, often exhibiting smectic A phases. jocpr.com

The general synthetic procedure for creating these ionic liquids involves reacting quinoline with an alkylating agent, followed by anion exchange if necessary. For example, quinolinium sulfonamide ionic liquids have been prepared, where modifications in the N-alkylation functional group and chain length significantly alter the compound's physicochemical properties. acs.org

A typical synthesis for quinoline-based ionic liquids with a fluoride (B91410) anion involves:

N-alkylation: Reacting quinoline with an alkyl bromide or iodide.

Anion Exchange: Exchanging the resulting bromide or iodide anion with a fluoride ion (F⁻). This is often achieved using a fluoride salt like potassium fluoride.

This synthetic versatility allows for the fine-tuning of the ionic liquid's characteristics for specific applications. acs.org

Mechanistic Investigations in Quinolinium Salt Synthesis

Understanding the underlying mechanisms of quinolinium salt formation is critical for controlling reaction outcomes and designing more efficient synthetic routes.

Reaction Pathway Elucidation

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided significant insights into the formation of quinolinium salts. One study detailed a four-component coupling reaction of an aniline, an aldehyde, an alkyne, and an acid to produce N-substituted quinolinium salts. acs.org DFT calculations were employed to analyze the crucial cyclization step, offering a deeper understanding of the reaction pathway. acs.org

In other complex syntheses, catalysts play a key role, and their mechanistic function has been a subject of investigation. For a B(C₆F₅)₃-initiated three-component reaction to form substituted quinolines, mechanistic experiments revealed that the catalyst functions as a Lewis acid-assisted Brønsted acid. europa.eu In this pathway, a water-B(C₆F₅)₃ complex is the key species that enables the catalytic formation of the quinoline ring. europa.eu

Palladium catalysis has also been used for the formation of quaternary quinolinium salts. researchgate.net DFT studies of this process suggest a mechanism that proceeds through the activation of two aliphatic C-H bonds. researchgate.net In the palladium-catalyzed three-component reaction of quinolinium salts, aromatic amines, and diazo compounds, the proposed mechanism begins with the decomposition of the diazo compound to form a palladium carbene intermediate. tandfonline.com This intermediate then reacts with the amine to generate a palladium-associated ammonium ylide, which is subsequently trapped by the quinolinium salt via a 1,4-conjugate addition to furnish a 1,4-dihydroquinoline (B1252258) derivative. tandfonline.com

Regioselectivity and Stereoselectivity Studies

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex, functionalized quinolinium salt derivatives. In the palladium-catalyzed three-component reaction mentioned previously, the trapping process exhibits excellent regioselectivity. tandfonline.com It is proposed that a combination of hydrogen bonding between the aniline N-H group and the quinolinium salt's bromide anion, along with π-π stacking interactions between the aromatic rings, directs the nucleophilic ylide to attack the C4-position of the quinolinium ion over the C2-position. tandfonline.com

Similarly, high regio- and stereoselectivity have been observed in formal [3+2] cycloaddition reactions between quinolinium salts and electron-deficient alkenes, which can produce complex pyrrolo tandfonline.comquinoline derivatives as a single stereoisomer. biointerfaceresearch.comresearchgate.net The choice of catalyst and reaction conditions is crucial. A copper-catalyzed dearomative [5+1] cycloaddition of quinolinium zwitterionic tosylates with terminal alkynes was found to be regioselective, with DFT calculations supporting the proposed mechanism. researchgate.net

The development of a dearomative 1,3-dipolar cycloaddition of azomethine ylides to quinolinium salts also highlights the importance of reaction control. Under the catalysis of Cu(CH₃CN)₄PF₆, the cycloaddition was found to occur specifically at the C3-C4 double bond of the quinolinium salt. This method's selectivity was sensitive to the substitution pattern on the quinolinium ring; while substitutions at the C6 position were tolerated, substituents at the C5 or C2 positions were not. These studies demonstrate that a combination of electronic effects, steric hindrance, and non-covalent interactions governs the chemo-, regio-, and stereoselectivity of quinolinium salt synthesis and functionalization. acs.orgtandfonline.com

Optimization of Synthetic Procedures

The refinement of synthetic methods through systematic optimization and effective purification is essential for improving yields, purity, and scalability.

Statistical Design of Experiments (DoE) in Quinolinium Salt Synthesis

The optimization of reaction conditions for the synthesis of quinoline derivatives has been approached using statistical methodologies like Design of Experiments (DoE). tandfonline.com For the C2 arylation of quinoline N-oxides, reaction conditions were optimized using multivariate data analysis, which included DoE methodologies. tandfonline.com This systematic approach allows for the efficient exploration of the effects of multiple variables (e.g., temperature, catalyst loading, reactant concentration) on the reaction outcome, leading to improved sustainability and yield. tandfonline.com

Complementary to DoE for synthesis optimization, statistical methods are also used to design novel compounds with desired properties. For example, 3-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and comparative molecular field analysis (CoMFA) have been used to design new 3-substituted benzylthio quinolinium salts. A CoMFA model generated from a training set of compounds was used to predict the biological activity of newly designed analogs, demonstrating a strong correlation between predicted and experimental results.

Purification Techniques for Quinolinium Salts

The purification of quinolinium salts is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of technique depends on the physical properties of the target salt, such as its solubility and melting point. Common methods include recrystallization, liquid-liquid extraction, and chromatography.

A frequently employed technique is recrystallization . Crude products are often dissolved in a suitable solvent and then allowed to crystallize, after which the pure crystals are collected by filtration and washed. Ether is a commonly used solvent for both recrystallization and washing of quinolinium salts.

Liquid-liquid extraction is another effective method. For example, a product mixture can be dissolved in water, followed by extraction with an organic solvent like dichloromethane. The organic layer containing the desired salt is then separated, dried (e.g., over magnesium sulfate), filtered, and the solvent is evaporated. A final wash with a non-polar solvent such as hexane (B92381) can be performed to remove residual impurities.

For more challenging separations, column chromatography on a silica (B1680970) gel column is utilized. The crude product is loaded onto the column, and a specific solvent system (eluent) is used to separate the components based on their polarity.

In some modern synthetic approaches, such as those using microwave irradiation, the reactions can be very clean, yielding products that require little to no further purification.

A summary of common purification techniques is provided in the table below.

Table 1: Common Purification Techniques for Quinolinium Salts

Purification Technique Description Solvents/Reagents Used Source(s)
Recrystallization & Washing The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool, forming pure crystals which are then filtered and washed. Ether, Ethanol ,
Liquid-Liquid Extraction The product is partitioned between two immiscible liquid phases (e.g., aqueous and organic) to separate it from impurities. Dichloromethane, Water, Hexane
Drying of Organic Layer Removal of residual water from the organic solvent layer after extraction. Magnesium Sulfate
Solvent Evaporation Removal of volatile solvents to isolate the non-volatile product. Rotary Evaporator (Reduced Pressure) ,
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase (silica gel) as a mobile phase (eluent) passes through. Silica Gel, n-hexane/Ethyl acetate, Dichloromethane/Methanol

| TLC Monitoring | Thin-Layer Chromatography is used to monitor the progress of a reaction and the effectiveness of purification. | Kieselgel plates, Chloroform/Methanol | |

Spectroscopic and Advanced Analytical Characterization of Quinolinium Sulfate Salt

Vibrational Spectroscopy Applications (e.g., IR Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups present in quinolinium salts. The IR spectrum of a quinolinium compound reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

For instance, in a study of quinolinium dihydrogenphosphate, the Fourier-transform infrared (FT-IR) spectrum confirmed the presence of the various functional groups within the synthesized material. researchgate.net The analysis of quinolinium salts often involves identifying the vibrations of the quinoline (B57606) ring and any substituents. rsc.orgtandfonline.com In the case of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate, IR spectroscopy is used alongside other techniques to confirm the compound's structure and purity. ontosight.ai

Key vibrational modes observed in the IR spectra of quinolinium derivatives include:

C=S stretching: In sulfur-containing derivatives like 1-methyl-3-(mercapto)quinoline-4(1H)-thione, a characteristic C=S stretching vibration is observed around 1107 cm⁻¹. mdpi.com

C=O stretching: For quinolinium salts with carbonyl groups, such as those derived from nicotinamides, a C=O stretching band appears in the region of 1690-1740 cm⁻¹. tandfonline.com

S=O stretching: In salts like 2-methyl-1-(3-sulphonatopropyl)quinolinium, the sulfonate group is identified by a strong S=O stretching absorption at approximately 1040 cm⁻¹.

These spectroscopic fingerprints are invaluable for confirming the successful synthesis and structural integrity of quinolinium sulfate (B86663) salt and its derivatives. ontosight.aigoogle.com

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of quinolinium salts, providing insights into the connectivity and chemical environment of individual atoms. ontosight.aitandfonline.commmsl.czkuleuven.be

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. tandfonline.commmsl.czresearchgate.net The chemical shifts (δ) of the protons in the quinolinium ring are particularly informative. Aromatic protons in quinolinium salts typically resonate in the downfield region of the spectrum, often between δ 7.8 and 9.55 ppm. tandfonline.com

In a study of 1-methyl-3-(mercapto)quinoline-4(1H)-thione, the ¹H NMR spectrum showed distinct signals for the N-methyl protons (δ 4.01 ppm) and the aromatic protons of the quinoline ring (δ 7.50-9.01 ppm). mdpi.com The integration of these signals provides the relative number of protons in each environment, aiding in structural confirmation. hebmu.edu.cnnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Quinolinium Derivative

Proton Assignment Chemical Shift (δ, ppm)
N-CH₃ 4.01 (s, 3H)
H6 7.50–7.54 (m, 1H)
H8 7.54–7.58 (m, 1H)
H7 7.68–7.72 (m, 1H)
H2 8.06 (s, 1H)
H5 8.97–9.01 (m, 1H)

Data sourced from a study on 1-methyl-3-(mercapto)quinoline-4(1H)-thione. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net A key advantage of ¹³C NMR is the wide range of chemical shifts (up to 200 ppm), which typically results in a distinct peak for each chemically non-equivalent carbon atom. wikipedia.orglibretexts.org

In the analysis of 1-methyl-3-(mercapto)quinoline-4(1H)-thione, the ¹³C NMR spectrum revealed signals for the N-methyl carbon (δ 42.30 ppm) and the various carbons of the quinoline ring, ranging from δ 116.16 to 134.64 ppm. mdpi.com This level of detail is crucial for unambiguous structural assignment. wikipedia.org

Table 2: ¹³C NMR Chemical Shifts for a Quinolinium Derivative

Carbon Assignment Chemical Shift (δ, ppm)
NCH₃ 42.30
C8 116.16
C6 126.37
C3 126.89
C8a 130.82
C7 131.36
C4a 131.64
C5 132.37
C2 133.20
C4 134.64

Data sourced from a study on 1-methyl-3-(mercapto)quinoline-4(1H)-thione. mdpi.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of quinolinium sulfate salt. tandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound. mdpi.com

For example, the ESI-HRMS analysis of 1-methyl-3-(mercapto)quinoline-4(1H)-thione showed a calculated mass for C₁₀H₁₀NS₂ ([M+H]⁺) of 208.0254, which was in excellent agreement with the found mass of 208.0254. mdpi.com This confirms the molecular identity of the synthesized compound. Mass spectrometry is also employed in tandem with chromatographic techniques for the analysis of complex mixtures containing quinolinium salts. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of quinolinium salts from reaction mixtures and for assessing their purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinolinium salts. kuleuven.benih.govnih.govmdpi.com It allows for the separation of individual components in a mixture based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org

A study on the preparation of a series of N-alkylquinolinium salts developed an HPLC method to distinguish between the different homologues. mdpi.com The method utilized a cyano-bonded stationary phase and a mobile phase consisting of acetonitrile (B52724) and water. The retention time of the quinolinium salts was found to vary with the length of the alkyl chain, with shorter chains exhibiting shorter retention times. mdpi.com

Table 3: HPLC Retention Times for a Series of N-Alkylquinolinium Salts

Alkyl Chain Length Retention Time (min)
C₈ 3.5
C₁₀ 4.2
C₁₂ 5.5
C₁₄ 7.6
C₁₆ 10.8
C₁₈ 15.2
C₂₀ 21.5

Data adapted from a study on the preparation and HPLC analysis of N-alkylquinolinium salts. mdpi.com

This demonstrates the utility of HPLC for both the qualitative and quantitative analysis of this compound and its derivatives.

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound. These methods provide detailed information about the atomic and molecular structure, crystal packing, and phase purity of the compound. americanpharmaceuticalreview.comethz.ch

The process involves irradiating a single crystal of the this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. ethz.ch By analyzing the positions and intensities of the diffracted beams, the electron density map of the crystal can be reconstructed, revealing the precise location of each atom. mdpi.com

For instance, studies on related quinolinium derivatives have successfully used SC-XRD to elucidate their crystal structures, often revealing monoclinic or orthorhombic crystal systems. researchgate.netresearchgate.netresearchgate.net The data obtained from SC-XRD is fundamental for structure-property relationship studies.

Table 2: Representative Crystallographic Data for a Quinolinium Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.123
b (Å)8.456
c (Å)18.987
β (°)105.45
Volume (ų)2334.5

Note: This data is illustrative and based on findings for similar quinolinium compounds. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. americanpharmaceuticalreview.comthesolubilitycompany.com Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. empa.ch The resulting diffraction pattern is a fingerprint of the crystalline material, with each peak corresponding to a specific set of lattice planes.

In the analysis of this compound, PXRD is used to confirm that the synthesized material has the desired crystal structure and is free from other crystalline impurities or different polymorphic forms. core.ac.ukscirp.org The positions and relative intensities of the diffraction peaks in the experimental pattern are compared to a reference pattern, which can be calculated from SC-XRD data or obtained from a database.

For example, the PXRD pattern of a newly synthesized batch of quinolinium sulfate can be compared against a known standard to ensure phase purity. The appearance of unexpected peaks could indicate the presence of unreacted starting materials, byproducts, or a different crystalline form (polymorph). scirp.org

Table 3: Simulated Powder XRD Peaks for a Hypothetical Quinolinium Sulfate Phase

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
20.44.3560
25.83.4575
28.13.1740

This table presents a simulated set of PXRD data, where 2θ is the diffraction angle and d-spacing is the distance between atomic planes in the crystal lattice. researchgate.net

Advanced Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. researchgate.net Quinolinium salts, containing the aromatic quinoline ring system, typically exhibit strong UV absorption, making this method suitable for their quantification. researchgate.net The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the quantification of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for quinolinium salts often falls in the UV region. researchgate.nettu-clausthal.de The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve.

This method is valuable for determining the concentration of this compound in various solvents and for assessing its purity, particularly in relation to impurities that may also absorb in the UV-Vis range. europa.eu

Table 4: UV-Vis Absorption Data for a Quinolinium Salt

Concentration (μM)Absorbance at λmax (e.g., 315 nm)
100.152
200.305
300.458
400.610
500.763

Illustrative data showing a linear relationship between concentration and absorbance.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electrochemical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly useful for studying the electronic structure and environment of paramagnetic species, including organic radicals and transition metal ions. aps.org In the context of electrochemical studies of this compound, EPR can be employed to investigate the formation of radical intermediates during redox reactions. ias.ac.in

While the quinolinium cation itself is typically diamagnetic (no unpaired electrons), electrochemical reduction can lead to the formation of a paramagnetic quinolinyl radical. By performing EPR spectroscopy during in-situ electrochemical experiments, the generation and stability of such radical species can be monitored. mdpi.comresearchgate.net The resulting EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help to characterize the electronic structure of the radical.

Table 5: Hypothetical EPR Parameters for a Quinolinyl Radical

ParameterValueInformation Gained
g-factor2.0028Characteristic of an organic free radical.
Hyperfine Coupling (aN)3.5 GInteraction of the unpaired electron with the nitrogen nucleus.
Hyperfine Coupling (aH)1.2 G (multiple)Interaction with various proton nuclei in the ring system.

This table provides hypothetical EPR data for a radical derived from a quinolinium salt.

Advanced Elemental and Chemical State Analysis (e.g., Micro-X-ray Fluorescence)

Micro-X-ray Fluorescence (μXRF) is a powerful, non-destructive analytical technique for elemental analysis of small sample areas. xos.combruker.com It works by irradiating a sample with a focused X-ray beam, which causes the atoms in the sample to emit characteristic fluorescent X-rays. wikipedia.org The energy of these fluorescent X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the sample. iaea.org

For this compound, μXRF can be used to confirm the presence of sulfur from the sulfate anion and to map its distribution within a sample. This can be particularly useful for analyzing the homogeneity of the salt or for identifying any elemental contaminants. researchgate.net The technique provides high spatial resolution, allowing for the analysis of individual crystals or specific regions of a larger sample.

Table 6: Elemental Composition of this compound from μXRF

ElementExpected PresencePotential Application
Sulfur (S)Yes (from sulfate)Confirmation of salt formation, homogeneity analysis.
Carbon (C)YesTypically not detected by standard XRF.
Nitrogen (N)YesTypically not detected by standard XRF.
Oxygen (O)YesTypically not detected by standard XRF.
Contaminants (e.g., Cl, Br)No (ideally)Purity assessment.

Theoretical and Computational Chemistry Studies on Quinolinium Sulfate Salt

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model and predict the properties of molecules and their interactions. These methods provide a foundational understanding of the electronic structure, which is crucial for determining the chemical reactivity and stability of compounds such as quinolinium sulfate (B86663) salt.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aps.orgmdpi.com It is particularly effective for predicting molecular geometries, electronic properties, and various thermochemical parameters. scirp.org For quinolinium systems, DFT calculations are used to optimize molecular structures and analyze key electronic descriptors that govern reactivity. nih.govresearchgate.net

The electronic properties are often described using Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. uctm.edu A smaller energy gap generally implies higher reactivity. uctm.edu

Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω), provide quantitative measures of a molecule's stability and reactivity. nih.govnih.govscielo.org.mx These descriptors help in predicting how the quinolinium cation will interact with other chemical species. scielo.org.mx Furthermore, Molecular Electrostatic Potential (MEP) maps are calculated to identify the regions on the molecule that are susceptible to electrophilic and nucleophilic attack. scirp.orgnih.gov

Calculated Electronic Properties of a Model Quinolinium Cation

ParameterDescriptionTypical Implication
EHOMOEnergy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
Energy Gap (ΔE)Difference between ELUMO and EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity. uctm.edu
Chemical Hardness (η)Resistance to change in electron distributionA higher value indicates greater stability.
Electrophilicity Index (ω)Measure of the energy lowering of a system when it accepts electronsQuantifies the electrophilic nature of the molecule.

Computational chemistry is instrumental in mapping out the potential energy surface (PES) of a chemical reaction, which allows for the prediction of viable reaction pathways. chemrxiv.orgnih.gov By identifying the reactants, products, intermediates, and, crucially, the transition states, a detailed reaction mechanism can be elucidated. nih.govgithub.io A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.ioucsb.edu

For quinolinium salts, theoretical calculations can predict the pathways of various reactions, such as cycloadditions and annulations. mdpi.com These calculations involve locating the geometry of the transition state and determining its energy. github.io The activation energy, which is the energy difference between the reactants and the transition state, is a key factor in determining the reaction rate. ucsb.edujstar-research.com Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are often used to locate transition state structures. ucsb.eduyoutube.com Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduyoutube.com These predictive capabilities are essential for understanding reaction mechanisms and designing new synthetic routes. arxiv.orgresearchgate.net

The energetic profiles of chemical reactions, particularly substitution reactions, can be thoroughly analyzed using quantum chemical methods. This involves calculating the relative free energies, enthalpies, and entropies of reactants, transition states, and products. ucsb.edujstar-research.com For quinolinium systems, which are electron-deficient, nucleophilic aromatic substitution (SNAr) is a relevant reaction class to study.

Computational analysis of these reactions provides insights into their feasibility and kinetics. For instance, the gas-phase reactivity of substituted quinolinium cations with nucleophiles can be modeled to understand intrinsic reactivity without solvent effects. acs.org Calculations can determine the enthalpy changes (ΔH) and activation barriers for different steps in the reaction mechanism, such as the initial nucleophilic attack and the subsequent departure of the leaving group. This energetic information helps to identify the rate-determining step and to rationalize the observed product distributions. acs.org

Energetic Parameters for a Hypothetical Substitution Reaction

ParameterDefinitionSignificance
Activation Energy (Ea)Energy difference between reactants and the transition state. jstar-research.comDetermines the reaction rate (kinetics).
Reaction Enthalpy (ΔHrxn)Enthalpy difference between products and reactants.Indicates if the reaction is exothermic (negative ΔH) or endothermic (positive ΔH).
Gibbs Free Energy of Activation (ΔG)Free energy difference between reactants and the transition state.Relates to the reaction rate constant via the Eyring equation.
Gibbs Free Energy of Reaction (ΔGrxn)Free energy difference between products and reactants.Indicates the spontaneity of the reaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of systems like quinolinium sulfate salt in solution, offering insights that are complementary to the static picture provided by quantum chemical calculations. byu.edu

MD simulations are particularly well-suited for calculating the dynamic and transport properties of ionic liquids and salt solutions. byu.edumdpi.com One such property is the self-diffusion coefficient (D), which quantifies the translational mobility of particles in a system. nist.gov The self-diffusion coefficients of the quinolinium cation, the sulfate anion, and solvent molecules can be determined from the mean square displacement (MSD) of the particles over time, as described by the Einstein relation. nist.govnih.govresearchgate.net

These simulations can reveal how factors like temperature and concentration affect the mobility of the ions. researchgate.net For example, as temperature increases, the kinetic energy of the ions increases, typically leading to higher diffusion coefficients. mdpi.com The results from MD simulations on dynamic properties can be validated by comparing them with experimental data obtained from techniques like Pulsed Field Gradient Spin Echo (PFGSE)-NMR. ucl.ac.uk Such studies are crucial for understanding mass transport phenomena in applications involving quinolinium salts.

The structure and properties of this compound in condensed phases are governed by a complex network of intermolecular interactions. nih.gov MD simulations provide a powerful means to investigate these interactions at the atomic level. researchgate.net Key interactions in such a system would include ion-ion interactions between the quinolinium cation and sulfate anion, ion-solvent interactions, and solvent-solvent interactions.

Computational techniques like the analysis of radial distribution functions (RDFs) from MD trajectories can provide quantitative information about the structuring of solvent molecules around the ions and the proximity of counter-ions. ucl.ac.uk Furthermore, quantum chemical methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be applied to snapshots from MD simulations to characterize specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and cation-π interactions involving the quinolinium ring. uctm.edumdpi.comnih.gov Symmetry-Adapted Perturbation Theory (SAPT) can also be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing which forces are dominant in the stabilization of the system. mdpi.com

Types of Intermolecular Interactions in Quinolinium Salt Systems

Interaction TypeDescriptionComputational Probe
Ion-IonElectrostatic attraction/repulsion between quinolinium and sulfate ions.Radial Distribution Function (RDF), Interaction Energy Calculation
Hydrogen BondingInteraction involving a hydrogen atom located between two electronegative atoms (e.g., with water or the sulfate anion).RDF, NBO Analysis, AIM Theory mdpi.com
π-π StackingAttractive, noncovalent interactions between the aromatic rings of quinolinium cations.Geometric analysis from MD, SAPT mdpi.com
Cation-π InteractionInteraction of a cation with the face of a π-system (e.g., another quinolinium ring).Interaction Energy Calculation, NBO Analysis
van der Waals ForcesWeak, short-range electrostatic interactions (dispersion and dipole-dipole).SAPT (Dispersion Component) mdpi.com

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) has become an indispensable tool in materials science and pharmaceutical development for forecasting the stable crystal structures of a given molecule. schrodinger.comwikipedia.org For organic salts like quinolinium sulfate, CSP can elucidate the most likely packing arrangements of the quinolinium cations and sulfate anions in the solid state.

The crystallization of organic salts is a complex process governed by a delicate balance of intermolecular interactions. Computational methods aim to navigate the vast conformational and packing landscape to identify structures with the lowest lattice energy. nih.govresearchgate.net A common approach involves a multi-step process:

Conformational Analysis: The first step involves determining the low-energy conformations of the individual ions (quinolinium cation and sulfate anion).

Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated using algorithms that explore different space groups and unit cell dimensions. wikipedia.org

Energy Ranking: The generated structures are then ranked based on their lattice energies, which are calculated using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections. wikipedia.orgnih.gov

The final output is a crystal energy landscape, which plots the relative energy of different predicted polymorphs.

Table 1: Hypothetical Output of a CSP Study on this compound This table is for illustrative purposes and contains hypothetical data.

Predicted PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)Calculated Density (g/cm³)
Form IP2₁/c-750.20.01.45
Form IIP-1-748.91.31.43
Form IIIC2/c-745.64.61.41

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceuticals and other materials. researchgate.net CSP is a powerful tool for predicting potential polymorphs of quinolinium sulfate and assessing their relative stabilities. nih.gov The energy differences between polymorphs are often small, typically within 10 kJ/mol, making accurate computational methods essential. nih.gov

By analyzing the predicted crystal structures, researchers can gain insights into the hydrogen bonding networks and other intermolecular interactions that stabilize each polymorphic form. This understanding is crucial for developing experimental conditions that can selectively crystallize a desired polymorph. nih.govrsc.org Computational studies can also rationalize the difficulty in obtaining certain polymorphs experimentally. nih.gov

Computational Catalysis Studies

Quinolinium derivatives have shown promise as photocatalysts, and computational studies are instrumental in understanding the underlying mechanisms of their catalytic activity. acs.orgnih.gov

Computational modeling, particularly using quantum chemical methods like DFT, provides a molecular-level understanding of photocatalytic processes. nih.gov For quinolinium-based systems, these models can elucidate the electronic structure of the ground and excited states, the absorption of light, and the subsequent chemical reactions. acs.org

A key aspect of modeling photocatalysis is understanding the generation of reactive species. For instance, upon excitation, the quinolinium cation can act as a photocatalyst, initiating redox reactions. acs.org Computational models can map out the reaction pathways, identify transition states, and calculate activation energies, providing a comprehensive picture of the catalytic cycle. nih.gov

Table 2: Key Parameters from a DFT Study of a Quinolinium-Based Photocatalyst This table is for illustrative purposes and contains hypothetical data.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability
LUMO Energy-2.1 eVRelates to the electron-accepting ability
HOMO-LUMO Gap4.4 eVCorresponds to the electronic excitation energy
Excited State Potential (E*1/2)+1.9 V vs. SCEIndicates the oxidizing power of the excited state. acs.org

Electron transfer is a fundamental step in many photocatalytic reactions. rsc.org Computational studies can provide detailed insights into the electron transfer dynamics in quinolinium systems. nih.gov Methods like Marcus theory, often combined with DFT calculations, can be used to compute electron transfer rates. ucl.ac.uk

These calculations consider factors such as the reorganization energy (the energy required to change the geometry from the reactant to the product state) and the electronic coupling between the donor and acceptor. stanford.edu By modeling these parameters, researchers can understand how the structure of the quinolinium salt and its environment influence the efficiency of electron transfer processes. ucl.ac.uk The detection of the reduced quinolinium radical by techniques like laser flash photolysis provides experimental evidence that can be correlated with computational findings. nih.gov

Machine Learning Applications in Quinolinium Salt Chemistry

Machine learning (ML) is an emerging tool in chemistry that can accelerate the discovery and characterization of new materials. rsc.org For quinolinium salts, ML models can be trained to predict a variety of properties based on their chemical structure.

ML approaches can be used to predict the properties of crystal structures, such as volume and enthalpy, based on unrelaxed structures. elsevierpure.comresearchgate.netelsevierpure.com This can significantly speed up the process of screening large numbers of potential crystal structures generated during CSP. elsevierpure.comresearchbunny.com By training a model on a large dataset of known organic salts, it can learn the complex relationships between structure and properties. elsevierpure.comarxiv.org While direct applications to quinolinium sulfate are not yet widely reported, the methodologies developed for other organic salts, including related nitrogen-containing heterocycles like pyridine, demonstrate the potential of this approach. elsevierpure.comresearchgate.net

ML models can also be developed to predict the performance of quinoline (B57606) derivatives in various applications, such as their efficacy as corrosion inhibitors. researchgate.net These models typically use a set of molecular descriptors (calculated properties of the molecules) as input and are trained on experimental data to predict a specific outcome. researchgate.net Similar approaches could be applied to predict the catalytic activity or other functional properties of quinolinium sulfate.

Molecular Target Identification and Docking Studies (Computational)

Computational studies involving molecular target identification and docking for this compound are not extensively available in publicly accessible scientific literature. While the broader class of quinoline derivatives has been the subject of numerous in silico investigations to elucidate their mechanisms of action and potential therapeutic targets, specific computational analyses focused solely on the this compound are not documented in the reviewed sources.

Research in the field of computational chemistry frequently employs molecular docking simulations to predict the binding affinity and interaction patterns of small molecules with macromolecular targets, such as proteins and nucleic acids. These studies are instrumental in identifying potential molecular targets and understanding the structural basis of a compound's activity. However, the application of these methods to this compound has not been specifically reported.

Therefore, detailed research findings, including data tables on binding energies, interacting amino acid residues, or identified protein targets related to this compound, cannot be provided at this time due to the absence of specific computational studies on this compound.

Applications of Quinolinium Sulfate Salt in Advanced Materials and Catalysis

Quinolinium Sulfate (B86663) Salt in Functional Materials

The integration of quinolinium moieties into materials can lead to novel properties and enhanced performance. Researchers are exploring their use in creating materials with specific thermal, optical, and mechanical characteristics.

Ionic Liquid Crystals (ILCs) represent a class of materials that merge the properties of ionic liquids (ILs) and liquid crystals (LCs). nih.gov They possess the anisotropic nature of LCs and the ionic characteristics of ILs, such as thermal stability and ionic conductivity. nih.govnih.gov Quinolinium salts are attractive candidates for designing ILCs due to their rigid, planar cationic core.

The mesophase behavior, or the formation of liquid crystalline phases, in quinolinium-based ILCs is highly dependent on the molecular structure. Key factors influencing the type of mesophase (e.g., smectic, nematic) and the transition temperatures include the length of the alkyl chains attached to the quinolinium nitrogen, and the nature of the counter-anion (in this case, sulfate). rsc.orgresearchgate.net

Generally, the introduction of long alkyl chains promotes the formation of smectic phases, where the molecules are arranged in layers. rsc.org The strong ionic interactions between the quinolinium cation and the sulfate anion tend to stabilize these layered structures. nih.gov The thermal properties, such as melting point (Tm) and clearing point (Tc), are also dictated by these structural features. Elongation of the alkyl chain often increases the temperature range over which the liquid crystalline phase is stable. rsc.org

Table 1: Factors Influencing Mesophase Behavior in Quinolinium-Based Ionic Liquid Crystals

Structural Feature Influence on Mesophase Properties
Cation Core (Quinolinium) The rigid and planar structure of the quinolinium ring promotes ordered packing and the formation of mesophases.
Alkyl Chain Length Longer alkyl chains typically lead to the formation of more ordered smectic phases and can widen the temperature range of the liquid crystal phase. rsc.org

| Anion (Sulfate) | The size, shape, and charge of the anion affect the ionic interactions and packing efficiency, thereby influencing melting and clearing points. |

Research into related N-heterocyclic salts like pyridinium (B92312) and stilbazolium halides has shown that a systematic variation of these molecular components allows for the fine-tuning of the mesophase behavior and thermal range. rsc.orgresearchgate.net For instance, studies on N-alkyl-stilbazolium halides demonstrated that increasing the alkyl chain length enhances the stability of the Smectic A (SmA) phase. rsc.org Similar principles are applied to the design of quinolinium-based ILCs for specific applications.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical frequency conversion and high-speed information processing. researchgate.netmdpi.com Organic materials, particularly those with π-conjugated systems and donor-acceptor groups, are promising candidates for NLO applications. umb.sk

Quinolinium salts are well-suited for NLO applications. The quinolinium cation acts as an excellent electron acceptor, and when combined with an electron-donating group within the same molecule, it can create a chromophore with a large second-order NLO response. researchgate.net The sulfate anion plays a crucial role in influencing the crystal packing of these chromophores. For a material to exhibit macroscopic NLO properties, the individual chromophores must crystallize in a non-centrosymmetric arrangement. mdpi.com The choice of the counter-anion can guide this packing. mdpi.com

The characterization of quinolinium-based NLO materials involves several techniques. UV-visible spectroscopy is used to determine the optical transparency and the charge-transfer characteristics of the chromophore. researchgate.net The second-harmonic generation (SHG) efficiency, a key measure of NLO activity, is often evaluated using the Kurtz-Perry powder technique. researchgate.net

Table 2: Research Findings on Quinoline-Based NLO Polymers

Polymer Type Chromophore d₃₃ value (SHG Coefficient) r₃₃ value (EO Coefficient) Thermal Stability
PMMA Copolymer Quinoline-based 27 pm/V (at 1.064 µm) 6.8 pm/V (at 1.3 µm) Good
Polyimide Quinoline-based Lower than PMMA Lower than PMMA Excellent
Polyester Quinoline-based Lower than PMMA Lower than PMMA Excellent

Data synthesized from a study on NLO polymers with quinoline-based chromophores. researchgate.net

Research has shown that polymers incorporating quinoline-based chromophores exhibit good thermal stability, although their NLO activity can be slightly lower than that of more common stilbene-based NLO polymers. researchgate.net

The incorporation of quinolinium sulfate salt into polymer structures can impart unique functionalities, including ionic conductivity, thermal stability, and specific mechanical properties. Quinolinium moieties can be integrated either as part of the polymer backbone or as pendant groups.

When used as cross-linkers in a polymer network, ionic salts like quinolinium sulfate can introduce dynamic bonds. nih.gov These ionic interactions can be reversible, allowing the material to exhibit thermoresponsive properties such as rehealing or malleability. For example, in related systems using anilinium salts, dynamic nucleophilic exchange allows for the material to be reshaped or repaired upon mild heating. nih.gov

The presence of the ionic quinolinium sulfate groups can also transform a polymer into a polyelectrolyte or an ionomer. These materials are of interest for applications such as ion-exchange membranes, solid-state electrolytes, and sensors. The quinoline (B57606) ring system is recognized as an important structural unit in various polymer materials due to the properties it confers. researchgate.net In analogous systems, such as poly(pyridinium salt)s, the ionic nature of the polymer backbone leads to lyotropic liquid-crystalline behavior and photoluminescence. nih.gov

Catalytic Applications of this compound

The unique chemical structure of this compound makes it an effective catalyst in several types of organic reactions, particularly those involving multiple phases.

Micellar catalysis utilizes surfactant molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into aggregates called micelles. dergipark.org.tr These micelles act as nanoreactors, altering reaction rates and pathways by concentrating reactants within their hydrophobic core or at their charged surface. dergipark.org.trnih.gov

N-alkyl quinolinium salts, including the sulfate salt, can function as cationic surfactants. They possess a hydrophilic, positively charged quinolinium head group and a hydrophobic alkyl tail. In aqueous solutions, these molecules can form micelles that can solubilize nonpolar organic reactants, thereby accelerating reactions that would otherwise be very slow in water. nih.gov

The catalytic effect arises from several factors:

Concentration Effect: Reactants are brought into close proximity within the micelle, increasing the frequency of collisions. nih.gov

Medium Effect: The interior of the micelle provides a nonpolar environment, which can be more favorable for certain organic reactions than the bulk aqueous phase.

Electrostatic Stabilization: For reactions involving anionic transition states, the cationic surface of the quinolinium micelles can provide electrostatic stabilization, lowering the activation energy.

In a study involving the related oxidant quinolinium dichromate, it was observed that the presence of a micellar medium enhances the reaction rate. researchgate.net The study also determined the CMC for the surfactants used, highlighting the importance of this property in micellar catalysis. researchgate.net

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org The phase transfer catalyst shuttles a reactant from one phase to the other, where the reaction can then occur. wikipedia.orgoperachem.com

This compound can act as a phase transfer catalyst, particularly for reactions involving anion transfer. acs.org As a quaternary ammonium (B1175870) salt, the quinolinium cation is lipophilic enough to be soluble in the organic phase, yet it can pair with an anion (e.g., a nucleophile) from the aqueous phase. wikipedia.orgalfachemic.com

The mechanism typically involves the following steps:

The quinolinium cation (Q⁺) pairs with a reactant anion (A⁻) from the aqueous phase to form an ion pair [Q⁺A⁻].

This ion pair is soluble in the organic phase and diffuses across the phase boundary.

In the organic phase, the anion A⁻ is poorly solvated and therefore highly reactive. It reacts with the organic substrate.

The quinolinium cation then returns to the aqueous phase to repeat the cycle.

This method is considered a "green" chemistry technique because it often allows for the use of water instead of organic solvents and can lead to faster, more efficient reactions with simpler workup procedures. wikipedia.org Quaternary ammonium and phosphonium (B103445) salts are widely used as PTCs in industrial processes. wikipedia.orgrsc.org

Photocatalytic Systems Employing Quinolinium-Grafted Species

Quinolinium derivatives have emerged as a class of efficient metal-free organic photocatalysts. acs.org Their photocatalytic activity stems from the ability of the quinolinium ion to be excited to a high-energy state under light irradiation, after which it can facilitate electron transfer processes. acs.org

In a different application, N-methylquinolinium tetrafluoroborate (B81430) (NMQ⁺) was investigated as a photocatalyst for the degradation of highly chlorinated environmental pollutants, such as 2,4,6-trichlorophenol (B30397) (TCP) and triclosan (B1682465) (TCS). nih.gov The study found that NMQ⁺ can effectively photodegrade these contaminants under aerobic conditions, leading to their mineralization. nih.gov Mechanistic investigations involving laser flash photolysis revealed that the degradation primarily occurs via a Type I mechanism. nih.gov In this pathway, the excited quinolinium salt directly engages in an electron transfer process with the pollutant, as evidenced by the detection of the reduced quinolinium radical (NMQ•). nih.gov The contribution from a Type II mechanism, which would involve singlet oxygen, was found to be negligible. nih.gov

Catalyst SystemSubstrateProductConditionsKey Finding
Quinolinium-Grafted Polyoxometalate (TBA-Q-Al)Benzyl AlcoholsBenzoic AcidsBlue light (420–430 nm), O₂Efficient one-step aerobic oxidation; Quinolinium acts as the photosensitizer. acs.org
N-methylquinolinium tetrafluoroborate (NMQ⁺)Chlorinated Phenols (TCP, TCS)Mineralized Products (CO₂)UV/Visible light, aerobicDegradation proceeds via a Type I electron transfer mechanism. nih.gov

Electrochemical Applications and Characterization

Electrolyte Applications in Electrochemical Cells (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that relies on an electrolyte to regenerate the photo-oxidized dye and transport charge between the electrodes. nih.gov The electrolyte is a critical component, and its composition significantly impacts the cell's efficiency and stability. bohrium.com Electrolytes for DSSCs typically consist of a redox couple (commonly iodide/triiodide, I⁻/I₃⁻) dissolved in a solvent. nih.gov

Given that the quinolinium cation is structurally larger and more complex than the pyridinium cation, it is expected to form salts with even higher viscosity. Consequently, quinolinium salts, including quinolinium sulfate, are not commonly used or considered optimal for electrolyte applications in high-performance DSSCs. The focus in the field has remained on smaller, less viscous cations that facilitate better ionic conductivity. mdpi.com

Electrochemical Reduction and Oxidation Mechanisms of Quinolinium Salts

The electrochemical behavior of quinolinium salts is primarily characterized by the reduction of the quinolinium cation. The aromatic, electron-deficient nature of the quinolinium ring system makes it susceptible to accepting electrons. The oxidation of the quinolinium cation, conversely, is not a readily observed process under typical electrochemical conditions due to the high stability of the aromatic system.

Reduction Mechanism: The electrochemical reduction of N-alkyl quinolinium salts generally proceeds via a one-electron transfer to the quinolinium cation, forming a neutral quinolyl radical. This process is often reversible. The specific potential at which this reduction occurs is highly dependent on the molecular structure, particularly the nature of the substituents on the quinoline ring and the N-alkyl group. Studies have shown that these reduction potentials can vary significantly. For instance, a study of 12 different quinolinium salts reported reduction potentials ranging from -0.43 V to -1.08 V. nih.gov This variability is linked to the electron-donating or electron-withdrawing character of the substituents, which can stabilize or destabilize the resulting radical species.

Oxidation Mechanism: The quinolinium cation is an oxidized species itself and is electrochemically stable against further oxidation under normal conditions. The literature on the electrochemistry of quinolinium salts focuses almost exclusively on their reduction. While electrochemical oxidation can be used as a synthetic method to create certain pyridinium salts from precursor molecules, this involves the oxidation of the precursor, not the pyridinium cation itself. chemrxiv.org The direct electrochemical oxidation of the stable aromatic quinolinium cation would require very high potentials, leading to irreversible decomposition rather than a defined redox process.

Voltammetric Studies of Quinolinium Salt Behavior

Cyclic voltammetry (CV) is a key analytical technique used to study the redox behavior of chemical species, including quinolinium salts. nih.gov Voltammetric studies provide valuable information on reduction potentials, the reversibility of electron transfer, and the stability of the resulting species.

A seminal study in this area investigated the cyclic voltammetry of twelve different quinolinium salts to correlate their electrochemical properties with their structure. nih.gov The experiments revealed that the reduction of the quinolinium cation is the dominant electrochemical event. The reduction potentials were found to be highly sensitive to the structural features of the molecule. For example, the presence of vinyl side chains and various sulfur-containing functionalities significantly influenced the potential at which reduction occurred. nih.gov The data from this study illustrates the tunable nature of the redox properties of quinolinium salts.

Quinolinium Salt SubstituentReduction Potential (V)
2-[2,2-Bis(methylthio)vinyl]-1-ethylquinolinium iodide-0.43
1-Ethyl-2-[2-(methylthio)-2-aminovinyl]quinolinium iodide-0.50
2-(2-Anilinovinyl)-1-ethylquinolinium iodide-0.73
1-Ethyl-2-(p-dimethylaminostyryl)quinolinium iodide-0.83
1-Methyl-2-(p-dimethylaminostyryl)quinolinium iodide-0.85
1,2-Dimethylquinolinium methyl sulfate-1.08
(Data sourced from a study on the correlation between structure and electrochemical properties of various quinolinium salts. The potentials are indicative of the ease of reduction for each derivative.) nih.gov

Electrochemical Purification Methodologies

Electrochemical methods for purification are typically employed for processes like refining metals or removing ionic impurities from bulk molten salt systems. This approach is generally not suited for the purification of specific organic compounds like this compound from the byproducts of a chemical synthesis.

The standard and widely accepted method for the purification of synthesized quinolinium salts is recrystallization. nih.gov A typical synthetic route involves the reaction of quinoline with an alkylating agent (e.g., an alkyl halide or sulfate) in a suitable solvent, often under reflux. nih.gov After the reaction, the crude product, which may be an oil or a solid, is isolated by evaporating the solvent. Purification is then achieved by recrystallizing the crude product from an appropriate solvent system, such as ether, which allows for the formation of pure crystals of the desired quinolinium salt, leaving impurities behind in the solution. nih.gov HPLC methods can be subsequently used to verify the purity of the final product. nih.gov

Analytical Chemistry Applications (e.g., Solubilization of Insoluble Compounds)

In analytical chemistry, the ability to dissolve samples in a suitable solvent is fundamental for many quantitative and qualitative analyses. This compound, as a member of the quaternary quinolinium salts family, functions as a cationic surfactant. nih.gov This property is central to its application in the solubilization of compounds that are otherwise insoluble in aqueous media, thereby facilitating their analysis. nih.gov

The mechanism behind this application lies in the formation of micelles. nih.gov In an aqueous solution, when the concentration of a surfactant like quinolinium sulfate reaches a specific threshold known as the Critical Micelle Concentration (CMC), its molecules self-assemble into spherical aggregates called micelles. mdpi.comyoutube.com These micelles possess a hydrophobic interior (formed by the hydrocarbon tails) and a hydrophilic exterior (formed by the charged quinolinium head groups). This structure allows them to encapsulate non-polar, water-insoluble molecules within their hydrophobic core, effectively dissolving them in the bulk aqueous solution. ualberta.canih.gov

This process, known as micellar solubilization, is particularly useful in spectrophotometry and other optical methods of analysis. Many organic reagents and the metal complexes they form are hydrophobic and have limited solubility in water. The presence of this compound in the solution can significantly enhance the solubility of these substances, preventing their precipitation and leading to more stable and accurate analytical measurements.

A prominent application of this principle is in the analysis of hydrophobic dyes. mdpi.comchalmers.se The solubility of these dyes in aqueous solutions typically increases linearly with the surfactant concentration above the CMC. mdpi.comyoutube.com This relationship allows for the preparation of homogenous solutions of otherwise insoluble dyes for quantitative analysis. The interaction between the cationic head group of the quinolinium salt and the polar groups of a dye molecule can also play a role in the solubilization process. sciensage.info

The research findings indicate that for cationic surfactants, the solubilization process is influenced by both hydrophobic interactions and electrostatic interactions between the surfactant's cationic head and the solubilizate. sciensage.info

Table 5.4-1: Effect of Quinolinium Salt Concentration on the Apparent Solubility of a Model Insoluble Compound This interactive table illustrates the principle that the solubility of a hydrophobic compound remains low until the surfactant concentration exceeds the Critical Micelle Concentration (CMC), after which it increases linearly.

Quinolinium Salt Concentration (mM)Apparent Solubility of Compound 'X' (µM)State
0.10.5Below CMC
0.50.6Below CMC
1.0 (CMC)0.7At CMC
2.05.7Above CMC
5.020.7Above CMC
10.045.6Above CMC

Crystallization and Crystal Engineering of Quinolinium Sulfate Salt

Methodologies for Single Crystal Growth

The successful cultivation of high-quality single crystals is fundamental to the structural elucidation and characterization of novel compounds. For ionic salts such as quinolinium sulfate (B86663), various methodologies can be employed to control nucleation and promote ordered growth from a supersaturated solution. The choice of method depends on factors like the solubility of the compound in different solvents, its stability, and the quantity of material available. crystallizationsystems.com

Vapor diffusion is a widely utilized and effective method for growing single crystals, particularly when only small amounts of the compound are available. unifr.ch The technique relies on the slow and controlled removal of a solvent from a solution of the compound, gradually increasing its concentration to the point of supersaturation, which induces crystallization. youtube.com

The hanging drop method is a common variant of this technique. hamptonresearch.com In this setup, a small drop containing the dissolved quinolinium sulfate salt and a precipitant is placed on a siliconized glass coverslip. This coverslip is then inverted and sealed over a reservoir containing a solution with a higher concentration of the precipitant. hamptonresearch.com A vapor pressure equilibrium is established within the sealed environment. Because the precipitant concentration is lower in the drop than in the reservoir, water vapor slowly diffuses from the drop to the reservoir. youtube.com This gradual loss of solvent from the drop increases the concentration of the this compound, ideally leading to the formation of a few well-ordered single crystals over time. nih.gov The rate of diffusion can be controlled by adjusting temperature and the initial concentrations of the salt and precipitant. unifr.ch

Table 1: Components of a Typical Hanging Drop Vapor Diffusion Experiment

Component Description Purpose
Sample Drop A mixture of the purified quinolinium sulfate solution and a precipitant solution. To contain the molecule of interest in a state of subsaturation.
Reservoir Solution A larger volume of the precipitant solution at a higher concentration than in the drop. To create a chemical potential gradient that drives water vapor from the drop.
Coverslip A small, typically circular, glass slide from which the sample drop hangs. To support the drop and seal the reservoir.

| Well Plate/Chamber | A sealed container that holds the reservoir and the coverslip. | To maintain a closed system and allow for vapor equilibration. |

Solution growth methods are among the most straightforward techniques for crystallization. These methods involve dissolving the solute in a suitable solvent to create a saturated or near-saturated solution, and then inducing supersaturation to promote crystal growth. cam.ac.uk

Slow Evaporation: This is the simplest crystallization technique, where a solution of quinolinium sulfate is left undisturbed in an open or partially covered container. unifr.ch The solvent slowly evaporates, increasing the solute concentration. Once the supersaturation point is reached, nucleation occurs, followed by crystal growth. While simple, this method can sometimes lead to the rapid formation of many small crystals rather than a few large, high-quality ones. unifr.ch The quality of the resulting crystals depends heavily on the rate of evaporation, which can be controlled by temperature, humidity, and the surface area of the container opening. Several quinolinium derivatives have been successfully crystallized using the slow evaporation technique. researchgate.net

Batch Method: In the batch or cooling crystallization method, supersaturation is achieved by changing the temperature. crystallizationsystems.com Quinolinium sulfate is dissolved in a solvent at an elevated temperature to form a saturated solution. This solution is then slowly cooled. As the temperature decreases, the solubility of the salt typically decreases, leading to a supersaturated state and subsequent crystallization. crystallizationsystems.com The rate of cooling is a critical parameter; slow, controlled cooling generally yields larger and more perfect crystals by minimizing the rate of nucleation. crystallizationsystems.comnih.gov This method is effective for compounds that exhibit a significant change in solubility with temperature.

Factors Influencing Crystal Habit and Morphology

The external shape (habit) and internal structure (morphology) of a crystal are not intrinsic properties but are heavily influenced by the conditions under which it grows. wikipedia.orgfastercapital.com For quinolinium sulfate, controlling these factors is key to crystal engineering, allowing for the targeted production of crystals with desired physical and chemical properties.

The choice of solvent is a critical factor in crystallization as it directly affects solubility and mass transfer, which in turn influences nucleation and growth rates. mdpi.comnih.gov

pH Influence: The pH of the crystallization medium can significantly impact ionic salts. For quinolinium sulfate, pH changes can affect the protonation state of the quinolinium cation and the sulfate anion. These changes in ionic charge and hydrogen bonding potential can alter intermolecular interactions, leading to different packing arrangements in the crystal lattice and, consequently, different morphologies.

Table 2: General Influence of Solvent Properties on Crystal Habit

Solvent Property Potential Effect on Crystallization Rationale
Polarity Alters solubility and solute-solvent interactions, affecting which crystal faces grow fastest. nih.gov Preferential adsorption of polar solvent molecules to specific crystal faces can inhibit their growth.
Viscosity Higher viscosity can slow down diffusion and crystal growth, often resulting in smaller crystals. mdpi.com Limits the rate at which solute molecules can travel through the solution to the crystal surface.

| Hydrogen Bonding | Can compete with or enhance the hydrogen bonds between solute molecules, influencing crystal packing. | Solvents that are strong hydrogen bond donors or acceptors can interact with the quinolinium and sulfate ions. |

The sulfate anion (SO₄²⁻) is the counterion to the quinolinium cation in this salt. However, the principles of crystal engineering show that the nature of the counterion has a profound impact on the physicochemical properties and crystal structure of an ionic salt. nih.govnih.gov Studies on various quinolinium and pyridinium (B92312) salts demonstrate that modifying the anion can drastically alter thermal behavior and mesophase formation. researchgate.netmdpi.com

The size, shape, and charge density of the counterion play a vital role in the stability and packing of the crystal lattice. mdpi.comresearchgate.net For instance, replacing a small, spherical anion like bromide with a larger, more complex anion like hexafluorophosphate (B91526) can lower transition temperatures and require longer alkyl chains on the cation to induce liquid-crystalline phases. researchgate.net The sulfate anion is a tetrahedral, divalent ion, which will form different and potentially more complex hydrogen bonding networks compared to monovalent halide ions. These strong, charge-assisted hydrogen bonds are crucial in dictating the final crystal structure. The nature of the hydrogen bonding between the cation and the anion has a major impact on the salt's properties. nih.gov

Ionic strength, a measure of the total concentration of ions in a solution, is another critical parameter in the crystallization of salts like quinolinium sulfate. The ionic strength of the crystallization medium can affect the solubility of the salt and the kinetics of nucleation and growth. researchgate.net

Increasing the ionic strength of the solution by adding other non-reacting salts can influence the activity coefficients of the quinolinium and sulfate ions. This change in activity can either increase or decrease the solubility of the salt, thereby altering the level of supersaturation required for nucleation. Furthermore, foreign ions present in the solution can adsorb onto the surfaces of growing crystals, which can inhibit or alter the growth rates of specific faces, leading to changes in crystal habit. researchgate.net In some systems, the presence of certain ions has been shown to inhibit precipitation and prolong the induction period before crystallization begins. researchgate.net Therefore, controlling the ionic strength is essential for achieving reproducible crystallization outcomes.

Co-crystallization Strategies for Novel Materials

Co-crystallization is a powerful technique in crystal engineering used to design new solid materials with tailored physicochemical properties. This strategy involves combining a target molecule, in this case, quinolinium sulfate, with a secondary molecule, known as a co-former, in a specific stoichiometric ratio within a crystal lattice. The components are held together by non-covalent interactions, most commonly hydrogen bonds.

The primary goal of co-crystallization is to modify properties such as solubility, stability, melting point, and mechanical characteristics without altering the chemical nature of the individual components. The selection of a suitable co-former is critical and is often guided by the principles of supramolecular chemistry, particularly the analysis of potential hydrogen bond donors and acceptors.

For a salt like quinolinium sulfate, potential co-crystallization strategies would involve selecting co-formers that can form robust hydrogen bonds with either the quinolinium cation or the sulfate anion.

Potential Co-formers and Supramolecular Synthons:

Carboxylic Acids: Dicarboxylic acids are common co-formers that could interact with the sulfate anion via strong O-H···O hydrogen bonds.

Amides: Primary and secondary amides can act as both hydrogen bond donors and acceptors, potentially forming networks with the sulfate anion.

Phenols: The hydroxyl group of phenols can serve as a hydrogen bond donor to the sulfate anion.

While specific examples of quinolinium sulfate co-crystals are not documented in the searched literature, the general approach would involve screening a library of pharmaceutically or materially relevant co-formers. Crystallization could be attempted through various methods such as slow evaporation from solution, grinding (mechanochemistry), or slurry crystallization.

One study briefly mentions bis-quinolinium sulfate monohydrate as a promising material for non-linear optical (NLO) properties, suggesting that crystal engineering of this salt has been considered in the context of advanced materials. researchgate.net However, detailed information on its co-crystals is not provided.

Interactive Data Table: Potential Co-crystallization Strategies for Quinolinium Sulfate

Co-former ClassExample Co-formerPotential Supramolecular Synthon with Sulfate AnionDesired Property Modification
Dicarboxylic AcidsAdipic AcidCarboxyl O-H···O(sulfate)Enhanced Solubility
Aromatic AmidesIsonicotinamideAmide N-H···O(sulfate)Modified Crystal Habit
PhenolsResorcinolPhenol O-H···O(sulfate)Altered Thermal Stability

Note: This table is illustrative of potential strategies, as specific experimental data for quinolinium sulfate co-crystals is not available in the reviewed sources.

Polymorphism and Solid-State Forms of Quinolinium Salts

Polymorphism is the ability of a solid material to exist in more than one crystal structure or solid-state form. Different polymorphs of the same compound can exhibit significantly different physical and chemical properties, including melting point, solubility, dissolution rate, and stability. The control of polymorphism is of paramount importance in the pharmaceutical and materials science industries.

There is a notable lack of specific studies on the polymorphism of quinolinium sulfate in the available literature. Research in this area is often complicated by the prevalence of studies on quinine sulfate , a salt of the complex alkaloid quinine, which is frequently confused with the simpler quinolinium cation derived from quinoline (B57606). The crystallographic behavior of these two compounds is expected to be substantially different due to their distinct molecular structures.

The investigation into the solid-state forms of quinolinium sulfate would typically involve a polymorph screen. This process includes crystallizing the compound under a wide variety of conditions to induce the formation of different crystalline phases.

Methods for Polymorph Screening:

Solvent Variation: Crystallization from a diverse range of solvents with varying polarities and hydrogen bonding capabilities.

Temperature Control: Varying the crystallization temperature and cooling rates.

Mechanical Stress: Techniques like grinding can sometimes induce phase transformations.

Presence of Additives: The introduction of impurities or specific additives can direct the crystallization towards a particular polymorphic form.

Once different solid forms are obtained, they are characterized using a suite of analytical techniques to confirm their unique structures and determine their thermodynamic relationships.

Interactive Data Table: Standard Characterization Techniques for Polymorphism

Analytical TechniqueInformation ObtainedRelevance to Polymorphism
Powder X-ray Diffraction (PXRD)Provides a unique "fingerprint" of the crystal lattice.The primary method for identifying and distinguishing different polymorphs.
Differential Scanning Calorimetry (DSC)Measures thermal transitions such as melting points and phase changes.Helps to determine the thermodynamic relationship (monotropic or enantiotropic) between polymorphs.
Thermogravimetric Analysis (TGA)Measures changes in mass as a function of temperature.Useful for identifying solvates or hydrates, which are distinct solid-state forms.
Infrared (IR) & Raman SpectroscopyProvides information on molecular vibrations, which are sensitive to the local crystalline environment.Can distinguish between polymorphs based on shifts in vibrational frequencies.

Note: This table outlines the standard analytical workflow for studying polymorphism. No specific data for different polymorphic forms of quinolinium sulfate has been found.

Interactions and Complexation Chemistry of Quinolinium Sulfate Salt

Metal Ion Complexation

Quinolinium salts, particularly derivatives like 8-hydroxyquinolinium sulfate (B86663), are effective chelating agents for a variety of metal ions. The quinoline (B57606) framework provides nitrogen and, in the case of its hydroxylated derivatives, oxygen atoms that can coordinate with metal centers, while the sulfate anion can either participate in the coordination sphere or act as a counter-ion to balance the charge of the resulting complex.

The complexation of quinolinium derivatives with actinide elements, such as the uranyl ion (UO₂²⁺), is of significant interest. Studies utilizing 8-hydroxyquinolinium sulfate have demonstrated its efficacy in forming stable complexes with the uranyl ion in aqueous media. akjournals.com The water-soluble nature of the sulfate salt makes it a practical chelating agent for uranyl ions, which are known for their strong complexing ability with various organic and inorganic ligands. akjournals.com

Analysis of the complex formed between 8-hydroxyquinolinium sulfate and uranyl ions suggests a structure with two quinolinium ligands per metal ion. akjournals.com This complexation is crucial for applications related to the extraction and quantitative determination of uranium. akjournals.com

Stepwise Stability Constant (Kₙ): Represents the equilibrium for the addition of a single ligand to a metal ion or a lower-order complex.

These constants are determined experimentally using techniques such as potentiometric pH titration, spectrophotometry, and ion-exchange methods. ddugu.ac.indu.ac.in The Calvin-Bjerrum pH-titration method, as modified by Irving and Rossotti, is a widely used potentiometric technique to calculate these constants. akjournals.comddugu.ac.in

For the complex formed between 8-hydroxyquinolinium sulfate and the uranyl ion, the stability constants have been determined, indicating a highly stable complex in aqueous solution. akjournals.comakjournals.com The specific values are presented in the table below.

Stability ConstantLogarithmic Value (log K)
Stepwise Constant (log K₁)8.25
Stepwise Constant (log K₂)4.15
**Overall Constant (log β₂) **12.40

Table 1: Stability constants for the uranyl-8-hydroxyquinolinium complex. akjournals.comakjournals.com

Intermolecular Non-covalent Interactions in Solid State

In the solid state, the crystal lattice of quinolinium sulfate salt is stabilized by a network of intermolecular non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and collectively dictate the three-dimensional packing of the ions, influencing the material's physical properties. rsc.orgresearchgate.net

The aromatic nature of the quinolinium cation makes it highly susceptible to participating in cation-π and π-π stacking interactions.

Cation-π Interactions: This is a powerful non-covalent force arising from the electrostatic interaction between the positively charged quinolinium ion and the electron-rich face of a π-system, such as an adjacent quinolinium ring. wikipedia.org The optimal geometry for this interaction involves the cation being situated directly above the face of the aromatic ring. wikipedia.org

π-π Stacking Interactions: These interactions occur when the planes of two aromatic quinolinium rings stack parallel to one another. rsc.orgresearchgate.net This stacking can adopt different geometries, such as face-to-face (sandwich) or offset (displaced), and is driven by a combination of electrostatic and van der Waals forces.

The presence of these stacking interactions is a prominent feature in the crystal packing of various quinolinium salts, contributing significantly to the stability of their solid-state structures. researchgate.net The specific nature of the anion can influence the geometry and strength of these interactions. rsc.org

Hydrogen bonding is a dominant organizing force in the crystal structure of quinolinium sulfate. The protonated nitrogen of the quinolinium cation (N⁺-H) is an excellent hydrogen bond donor, while the oxygen atoms of the sulfate anion (SO₄²⁻) are strong hydrogen bond acceptors.

In the crystal structure of bis(4-carboxyquinolinium) sulfate monohydrate, an extensive three-dimensional network is formed by hydrogen bonds. nih.gov This includes strong N-H···O bonds between the quinolinium cation and the sulfate anion, as well as O-H···O bonds involving water molecules and carboxyl groups. nih.gov The table below details the key hydrogen bond distances found in this structure.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(1A)H(1A)O(1S)0.861.792.650175.0
N(1B)H(1B)O(2S)0.861.732.592177.0
O(1W)H(1WA)O(22B)0.852.012.846167.0
O(1W)H(1WB)O(4S)0.851.962.805172.0
O(21A)H(21A)O(1W)0.821.952.756168.0
O(21B)H(21B)O(22A)0.821.682.493170.0
O(22A)H(22A)O(3S)0.822.263.072170.0

Table 2: Hydrogen bond geometries in bis(4-carboxyquinolinium) sulfate monohydrate. nih.gov

In addition to these primary hydrogen bonds, other weaker interactions such as C-H···O and C-H···π contacts further stabilize the crystal packing, demonstrating a complex interplay of forces. rsc.orgnih.govresearchgate.net

Supramolecular Assembly and Recognition

The combination of metal coordination, hydrogen bonding, and π-stacking interactions enables quinolinium sulfate salts to act as building blocks for complex supramolecular assemblies. These ordered structures are formed through the spontaneous association of molecules under the guidance of non-covalent interactions.

The crystal structures of quinolinium salts consistently reveal intricate three-dimensional supramolecular networks. rsc.orgresearchgate.net The specific architecture of these assemblies is highly dependent on the nature of the anion. rsc.org The sulfate anion, with its tetrahedral geometry and multiple hydrogen bond acceptor sites, can link quinolinium cations into layers, chains, or more complex 3D frameworks. nih.gov This self-assembly process is a key principle in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties and functionalities.

Future Directions and Emerging Research Avenues in Quinolinium Sulfate Salt Chemistry

Novel Derivatization Strategies for Enhanced Functionality

While direct derivatization of the quinolinium sulfate (B86663) salt itself is not extensively documented, research into the broader class of quinolinium salts showcases a wealth of strategies that represent clear future directions. The core concept involves modifying the quinolinium cation to tailor its properties for specific applications. These modifications can range from simple alkylation to complex cycloadditions, aiming to enhance biological activity, photophysical properties, or catalytic efficacy.

Future research will likely focus on using quinolinium sulfate as a precursor for these transformations. The sulfate anion may offer different solubility and reactivity profiles compared to the more commonly studied halide salts. Key emerging strategies include:

Reductive Functionalization: A mild protocol for the reductive functionalization of quinolinium salts using formic acid has been developed. nih.govnih.gov This transition-metal-free method allows for the interception of in-situ formed enamine species by a wide range of electrophiles, leading to a variety of substituted tetrahydroquinolines. nih.govnih.gov This opens avenues for creating complex molecular architectures with potential applications in medicinal chemistry.

Dearomative Periphery Modification: An unexpected dearomative periphery modification strategy has been reported for transforming quinolinium salts into structurally complex pyrrolidine–tetrahydroquinoline polycyclic systems. acs.org This approach is notable for its high regio- and diastereoselectivity, use of green conditions, and the ability to achieve divergent synthesis by simply tuning substituents. acs.org Applying this to quinolinium sulfate could yield novel scaffolds for drug discovery.

Annulation Reactions: Quinolinium salts are effective precursors for constructing fused polyheterocycles through annulation reactions. researchgate.net For example, copper-catalyzed reactions of quinolines with diazo compounds and alkenes generate pyrrolo-quinoline scaffolds. thieme-connect.com Future work could explore the role of the sulfate anion in influencing the efficiency and selectivity of these complex cyclizations.

Table 1: Examples of Derivatization Strategies Applicable to Quinolinium Scaffolds

Strategy Reagents/Conditions Product Type Potential Enhanced Functionality
Reductive Functionalization Formic acid/triethylamine, various electrophiles (enones, imides, aldehydes) Substituted Tetrahydroquinolines Novel bioactive compounds, asymmetric synthesis
Dearomative Modification Tuning of substituents on the quinolinium ring Pyrrolidine–tetrahydroquinoline polycycles Complex drug scaffolds, materials science
[3+2] Cycloaddition Diazo compounds, alkenes, copper catalyst Pyrrolo-quinoline scaffolds Biologically active heterocycles, functional dyes
Ring Expansion Photo-activated halocarbenes Ring-expanded N-heterocycles Access to novel heterocyclic systems

Integration with Hybrid and Nanomaterials

The integration of quinolinium sulfate salt into hybrid and nanomaterials is a nascent but promising research direction. The inherent properties of the quinolinium cation—such as its aromaticity, positive charge, and potential for fluorescence—make it an attractive component for advanced materials.

Hybrid Organic-Inorganic Materials: Future research may explore the use of quinolinium sulfate in the synthesis of hybrid materials, such as metal-organic frameworks (MOFs) or functionalized silica (B1680970) nanoparticles. The quinolinium moiety could act as a structural director, a template, or an active component within the material. Research on hybrid quinoline-sulfonamide metal complexes demonstrates the potential for creating new materials with significant antimicrobial activity. researchgate.net

Nanoparticle Functionalization: Quinolinium sulfate could be used to functionalize the surface of nanoparticles (e.g., gold, silver, or quantum dots). The positive charge of the quinolinium cation can facilitate binding to negatively charged surfaces and improve the colloidal stability of nanoparticle suspensions. Furthermore, the quinolinium group could impart specific biological targeting capabilities or act as a sensor element. The general principle of producing pharmaceutical nanodrugs from sulfate salts to enhance properties like dissolution is well-established and could be applied to quinolinium sulfate to create novel therapeutic nanoparticles. mdpi.com

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the behavior of quinolinium sulfate in various applications, advanced characterization techniques capable of in-situ monitoring are crucial. While standard methods like NMR and mass spectrometry are used for routine characterization, future research will require more sophisticated approaches to probe dynamic processes.

In-Situ Spectroscopy: Techniques such as in-situ Raman or infrared spectroscopy could be employed to monitor the chemical transformations of quinolinium sulfate during derivatization reactions or its interaction with other molecules in real-time. This would provide valuable mechanistic insights that are not obtainable from endpoint analysis.

Advanced Mass Spectrometry: The development of novel derivatization reagents based on the quinoline (B57606) structure for high-resolution mass spectrometry highlights the utility of this core in analytical chemistry. acs.org Future studies could focus on using techniques like collision-induced dissociation (CID) to study the fragmentation pathways of quinolinium sulfate derivatives, providing detailed structural information.

Solid-State Analysis: For applications involving solid forms of quinolinium sulfate, techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction are essential for characterizing properties like crystallinity and thermal stability. nih.gov In-situ salt screening techniques offer a rapid method for evaluating the solid-state properties of various salt forms, which could be applied to optimize the physical characteristics of quinolinium sulfate for specific formulations. nih.gov

Predictive Modeling and Data-Driven Discovery in Quinolinium Salt Research

The complexity and vast chemical space of possible quinolinium derivatives make predictive modeling and data-driven approaches indispensable tools for future research. These computational methods can accelerate the discovery of new compounds with desired properties, reducing the need for extensive trial-and-error synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for correlating the structural features of molecules with their biological activity. Machine learning methods are increasingly being used to develop robust QSAR models to predict the antibacterial activity of ionic liquids, a class to which quinolinium sulfate belongs. nih.gov Future work could involve developing specific QSAR models for quinolinium sulfate derivatives to predict their efficacy against various bacterial or cancer cell lines, guiding the design of more potent therapeutic agents.

Materials Property Prediction: Machine learning models are being developed to predict the physical and chemical properties of organic salts and ionic liquids, such as melting point, viscosity, and ionic conductivity, based on their molecular structure. elsevierpure.comrsc.orgornl.gov By training models on existing data for quinolinium salts and other ionic liquids, researchers can computationally screen vast libraries of virtual quinolinium sulfate derivatives to identify candidates with optimal properties for applications like electrolytes or catalysts. chemrxiv.org

Reaction Outcome Prediction: Computational models can also predict the regioselectivity and stereoselectivity of chemical reactions. A predictive model has been developed for nucleophilic additions to N-alkyl pyridiniums, a related class of compounds. rsc.org A similar approach could be developed for the derivatization of quinolinium salts, allowing chemists to predict the outcome of reactions and design more efficient synthetic routes to target molecules.

Q & A

Q. What experimental protocols are recommended for synthesizing quinolinium sulfate salt with high purity?

To synthesize this compound, a standard approach involves neutralizing quinoline with sulfuric acid under controlled conditions. Key steps include:

  • Stoichiometric control : Ensure a 1:1 molar ratio of quinoline to sulfuric acid to avoid side reactions.
  • Temperature regulation : Maintain the reaction at 60–70°C to optimize yield while minimizing decomposition.
  • Crystallization : Use slow evaporation in ethanol-water mixtures to obtain high-purity crystals.
    Characterization via elemental analysis (C, H, N, S), FT-IR (to confirm sulfate ion coordination), and HPLC (for purity >98%) is critical . For reproducibility, document solvent ratios, cooling rates, and filtration methods in detail .

Q. How can researchers validate the identity and purity of this compound?

A multi-technique approach is essential:

  • X-ray crystallography : Resolve the crystal structure to confirm the sulfate-quinolinium coordination geometry .
  • Thermogravimetric analysis (TGA) : Verify thermal stability and absence of solvent residues.
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with literature data to detect impurities.
    Discrepancies in melting points or spectral peaks should prompt re-crystallization or column chromatography .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structural refinement of quinolinium sulfate salts?

Structural refinement challenges often arise from:

  • Disorder in sulfate ions : Use the SHELXL software to model partial occupancy or anisotropic displacement parameters .
  • Twinned crystals : Apply the HKLF5 format in SHELXL to refine twin laws or consider alternative space groups.
    Validate results via R-factor convergence (<5%) and cross-check with spectroscopic data. If contradictions persist, re-collect diffraction data at higher resolution or lower temperature .

Q. What methodologies are effective for analyzing the solvation-dependent properties of quinolinium sulfate salts?

Design experiments to probe solvent interactions:

  • Solvatochromism studies : Measure UV-Vis absorption shifts in polar vs. non-polar solvents to assess charge-transfer behavior.
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity and stability under varying humidity.
    For computational support, employ DFT calculations to model solvent-salt interactions and predict solubility trends. Contrast experimental results with simulated spectra to identify anomalies .

Q. How can researchers resolve inconsistencies between spectroscopic and crystallographic data for quinolinium sulfate derivatives?

Inconsistencies (e.g., unexpected NMR shifts vs. X-ray bond lengths) may stem from:

  • Dynamic effects in solution : Use variable-temperature NMR to distinguish static vs. dynamic disorder.
  • Polymorphism : Screen multiple crystal forms via slurry experiments and compare their spectroscopic profiles.
    Apply Powell refinement in SHELXL to adjust structural parameters while cross-referencing with solution-phase data. Document all anomalies and propose mechanistic hypotheses (e.g., proton transfer equilibria) .

Methodological and Reproducibility Considerations

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

  • Standardized protocols : Publish detailed procedures with exact reagent grades, solvent purification methods, and equipment calibration data.
  • Inter-lab validation : Share samples for independent characterization (e.g., round-robin XRD analyses).
  • Open-data practices : Deposit raw crystallographic data (CIF files) and spectral datasets in public repositories .

Q. How should researchers design experiments to investigate the catalytic or biological activity of quinolinium sulfate salts?

  • Dose-response assays : Vary salt concentrations in catalytic or cell-based studies to establish structure-activity relationships.
  • Control experiments : Test sulfate counterions (e.g., vs. chloride) to isolate quinolinium’s role.
    For biological studies, include cytotoxicity controls and validate results across multiple cell lines or enzyme batches .

Future Research Directions

What unresolved questions exist regarding the supramolecular assembly of quinolinium sulfate salts?

Key gaps include:

  • Non-covalent interactions : How do π-π stacking and hydrogen bonding compete in directing crystal packing?
  • Chiral resolution : Can enantiopure quinolinium derivatives be synthesized via co-crystallization with chiral anions?
    Propose high-throughput screening of co-formers and use Hirshfeld surface analysis to map interaction motifs .

Q. How can advanced computational models improve the predictability of this compound properties?

Integrate molecular dynamics (MD) simulations to study:

  • Solvent diffusion during crystallization.
  • Protonation states in aqueous vs. organic media.
    Validate models against experimental dielectric constant measurements and pH-dependent solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.